8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Description
8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are frequently found in bioactive synthetic and natural products
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
8-amino-3-hydroxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O2/c9-5-1-2-11-7(3-5)10-4-6(12)8(11)13/h1-4,12H,9H2 |
InChI Key |
YQXKFVIGXWWRBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C(C2=O)O)C=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions (MCRs). One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes . This reaction is typically carried out under moderate to good yields and involves the use of spectral methods to establish the structure of the resulting pyridopyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve the use of metal-free chalcogenation reactions. For example, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize 3-ArS/ArSe derivatives in high yields (up to 95%) under mild reaction conditions . This method highlights broad functional group tolerance and can be executed on a gram scale .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that 8-amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that modifications to the pyrido[1,2-a]pyrimidin scaffold could enhance its anticancer efficacy against colorectal cancer cells .
1.2 Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Its derivatives have shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis .
Biochemical Applications
2.1 Enzyme Inhibition
this compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in both prokaryotic and eukaryotic cells. This inhibition can potentially lead to therapeutic applications in treating diseases where DHFR is overactive .
2.2 Molecular Probes
Due to its ability to interact with biomolecules, this compound is being explored as a molecular probe in biochemical assays. Its fluorescence properties make it suitable for tracking cellular processes and studying protein interactions in live cells .
Material Science
3.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Research has focused on incorporating this compound into organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Its ability to function as a hole transport material can enhance the efficiency of these devices .
Case Studies
Mechanism of Action
The mechanism of action of 8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and antitumor effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one
- 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Comparison: Compared to other similar compounds, 8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which contributes to its distinct biological activities and chemical properties. The presence of the amino and hydroxy groups enhances its reactivity and potential for forming various derivatives with diverse applications .
Biological Activity
8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (commonly referred to as 8-amino-PPO) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 8-amino-PPO, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 8-amino-PPO can be represented as follows:
- Molecular Formula : C₉H₈N₄O
- Molecular Weight : 180.19 g/mol
The compound features a pyrido-pyrimidine scaffold with an amino and hydroxyl group, which are critical for its biological activity.
8-amino-PPO exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of various enzymes, particularly those involved in neurotoxic pathways. For instance, it has been identified as a potent inhibitor of botulinum neurotoxin A light chain (BoNT/A LC), with a Ki value of 150 nM in enzyme assays .
- Metal Chelation : The structure of 8-amino-PPO allows it to chelate metal ions, which is essential for its inhibitory activity against metalloproteins . This property enhances its potential as a therapeutic agent against diseases where metal-dependent enzymes play a critical role.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of 8-amino-PPO possess significant antimicrobial properties against various bacterial and fungal strains. These compounds have been evaluated for their minimum inhibitory concentrations (MICs), demonstrating effectiveness comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The SAR studies on 8-amino-PPO derivatives reveal insights into how modifications can enhance biological activity:
- Hydroxyl Group : The presence of the hydroxyl group is crucial for maintaining inhibitory potency against BoNT/A LC. Removal or modification of this group leads to a significant loss in activity .
- Amino Substituents : Variations in the amino substituents have been explored to optimize binding affinity and selectivity towards target enzymes. Compounds with larger substituents have shown improved inhibition profiles due to better accommodation within the enzyme's active site .
Case Studies
Several case studies highlight the biological efficacy of 8-amino-PPO and its derivatives:
- Inhibition of Botulinum Neurotoxin : A focused library derived from 8-amino-PPO was screened, resulting in compounds that inhibited BoNT/A LC by over 90% in vitro. The most potent derivatives were further optimized for enhanced pharmacological properties .
- Antimicrobial Activity Evaluation : Derivatives were tested against five bacterial and five fungal strains, with some exhibiting MIC values as low as 4 µg/mL, indicating strong antimicrobial potential .
Research Findings
Recent research findings underscore the therapeutic potential of 8-amino-PPO:
| Activity Type | Target/Pathway | IC50/Ki Values | Comments |
|---|---|---|---|
| Enzyme Inhibition | BoNT/A LC | Ki = 150 nM | Strong covalent inhibition observed |
| Antimicrobial Activity | Various Bacteria/Fungi | MIC = 4–16 µg/mL | Comparable efficacy to standard antibiotics |
| Cytotoxicity | Cancer Cell Lines (HepG-2, MCF-7) | IC50 = 10–40 µM | Promising candidates for further development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
